Cured Epoxy Glass-Transition Temperature: DGEBF/DDM Outperforms DGEBA/DDM by +100 °C
When cured with 4,4′-diaminodiphenylmethane (DDM), diglycidyl ether of 9,9-bis(4-hydroxyphenyl)fluorene (DGEBF) exhibits a glass-transition temperature of 260 °C versus approximately 160 °C for the identically cured diglycidyl ether of bisphenol A (DGEBA)—a 100 °C improvement [1]. This direct head-to-head measurement under identical curing and DMA conditions isolates the fluorene cardo group as the sole structural variable responsible for the large Tg differential [2].
| Evidence Dimension | Glass-transition temperature (Tg) of cured epoxy resin |
|---|---|
| Target Compound Data | 260 °C (DGEBF/DDM, DMA) |
| Comparator Or Baseline | ~160 °C (DGEBA/DDM, DMA) |
| Quantified Difference | +100 °C (absolute); approximately 63% higher |
| Conditions | Curing agent: 4,4′-diaminodiphenylmethane (DDM); method: dynamic mechanical analysis (DMA) |
Why This Matters
A 100 °C higher Tg directly expands the continuous service temperature window, enabling epoxy formulations for aerospace, under-hood automotive, and high-density electronic packaging where BPA-based epoxies would undergo unacceptable softening and creep.
- [1] Zhen Dai, Yanfang Li, Shuguang Yang, Ning Zhao, Xiaoli Zhang, Jian Xu. Preparation, curing kinetics, and thermal properties of bisphenol fluorene epoxy resin. Journal of Applied Polymer Science, 2007, 106(3), 1476–1481. DOI: 10.1002/app.26585. View Source
- [2] C. S. Chen, B. J. Bulkin, Eli M. Pearce. New epoxy resins. II. The preparation, characterization, and curing of epoxy resins and their copolymers. Journal of Applied Polymer Science, 1982, 27(9), 3289–3312. DOI: 10.1002/app.1982.070270906. View Source
